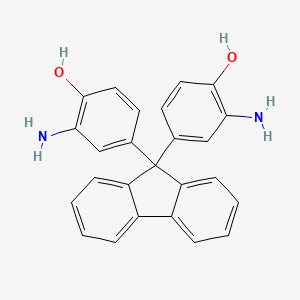

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGOBIIKXFNGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622824 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20638-07-7 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, a molecule of significant interest in the development of advanced polymers and pharmaceutical intermediates. The synthesis is a multi-step process commencing with the formation of a fluorene bisphenol precursor, followed by nitration and subsequent reduction to yield the target diamino compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Overview of the Synthetic Route

The synthesis of this compound is typically achieved in three main steps starting from 9-fluorenone and phenol.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

The initial step involves the acid-catalyzed condensation of 9-fluorenone with two equivalents of phenol. This electrophilic aromatic substitution reaction is a well-established method for the synthesis of bisphenols. A variety of acidic catalysts can be employed, each with its own advantages in terms of reaction rate, yield, and environmental impact.

Experimental Protocols for BHPF Synthesis

Several effective protocols for the synthesis of BHPF have been reported. The following table summarizes the key parameters from various methods.

| Catalyst System | Reactant Ratio (Phenol:Fluorenone) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sulfuric Acid (96%) / β-mercaptopropionic acid | 4:1 | None (Molten Phenol) | 30-70 | 15 min | High | [1] |

| Methanesulfonic acid / 3-mercaptopropionic acid | 2.4:1 | Toluene | 40-42 | 1 h | Not specified | |

| Bifunctional Ionic Liquid (6c) | 6:1 | None (Phenol as solvent) | 110 | 4 h | 95.2 | |

| Heteropoly Acid / 3-mercaptopropionic acid | 10:1 | Not specified | 120 | 12 h | 87.25 |

Detailed Experimental Protocol (Sulfuric Acid Method) [1]

-

Reaction Setup: In a 250 ml four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 45 g (0.25 mol) of 9-fluorenone and 94 g (1 mol) of phenol.

-

Initiation: Warm the mixture to 30°C and add 0.2 ml (2.3 mmol) of β-mercaptopropionic acid.

-

Catalyst Addition: Cool the mixture with an ice water bath. Add 40 ml (0.72 mol) of 96% sulfuric acid dropwise, maintaining the internal temperature between 30 and 70°C.

-

Reaction Monitoring: The reaction is typically complete within 15 minutes, which can be monitored by thin-layer chromatography.

-

Work-up: After completion, add 150 ml of boiling water and stir the mixture vigorously. Pour the resulting emulsion into 0.5 L of cold water with stirring to precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and isopropanol or by washing with a methanol-water mixture to remove unreacted phenol and other impurities.

Caption: Experimental workflow for the synthesis of BHPF using the sulfuric acid method.

Step 2: Nitration of 9,9-Bis(4-hydroxyphenyl)fluorene

The second step involves the regioselective nitration of the BHPF precursor at the positions ortho to the hydroxyl groups on both phenyl rings. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from nitric acid, is the active electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group. Due to steric hindrance from the bulky fluorene moiety, substitution is favored at the ortho position.

Experimental Protocol for Nitration

While a specific, detailed protocol for the nitration of BHPF is not extensively documented in readily available literature, a general procedure based on the nitration of other phenolic compounds can be employed.

General Experimental Protocol (Nitric Acid Method)

-

Dissolution: Dissolve 9,9-Bis(4-hydroxyphenyl)fluorene in a suitable solvent such as glacial acetic acid or acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the solution in an ice bath to 0-5°C.

-

Nitrating Agent: Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into a large volume of ice-water to precipitate the crude 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene.

-

Purification: Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 3: Reduction of 9,9-Bis(3-nitro-4-hydroxyphenyl)fluorene

The final step is the reduction of the dinitro compound to the desired this compound. A common and effective method for this transformation is catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst. This method is often preferred over direct hydrogenation with hydrogen gas due to its milder reaction conditions and operational simplicity.

Experimental Protocol for Reduction

The following is a general experimental protocol for the reduction of aromatic nitro compounds that can be adapted for the synthesis of the target molecule.

General Experimental Protocol (Hydrazine/Pd/C Method)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol% of the substrate).

-

Hydrazine Addition: Heat the mixture to reflux and then add hydrazine hydrate (a significant excess, often 5-10 equivalents) dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is a fluorene-based aromatic diamine and diol compound. Its rigid, cardo-type structure, where the fluorene unit is perpendicular to the polymer backbone, imparts unique and desirable properties to polymers derived from it. This technical guide provides a comprehensive overview of the physicochemical properties of this monomer, detailed experimental protocols for its synthesis and characterization, and insights into its primary applications in the field of high-performance polymers.

Physicochemical Properties

This compound is a solid at room temperature, with its appearance ranging from white to green to brown powder or crystals.[1][2] A summary of its key physicochemical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₀N₂O₂ | [3] |

| Molecular Weight | 380.44 g/mol | [4] |

| CAS Number | 20638-07-7 | [3] |

| Appearance | White to Green to Brown powder to crystal | [1][2] |

| Purity | >98.0% (HPLC) | [1] |

Predicted Physicochemical Data

| Property | Predicted Value | Reference |

| Boiling Point | 596.7 ± 50.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 314.7 ± 30.1 °C | [4] |

| Refractive Index | 1.769 | [4] |

| pKa | 9.41 ± 0.35 | |

| XLogP3 | 2.71 | [4] |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Acetone | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Tetrahydrofuran (THF) | Soluble |

Experimental Protocols

General Synthesis Workflow

The synthesis of bisphenol fluorene derivatives generally follows the workflow depicted below.

References

Technical Guide: Characterization of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (CAS 20638-07-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, identified by CAS number 20638-07-7. It includes key characterization data, proposed experimental protocols for its synthesis and subsequent polymerization, and an analysis of the biological potential based on structurally related compounds.

Compound Identification and Physicochemical Properties

This compound is a functionalized aromatic compound featuring a rigid, cardo-ring fluorene skeleton. This structure imparts significant thermal stability, making it a valuable monomer in the synthesis of high-performance polymers.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 20638-07-7 |

| IUPAC Name | 2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol[1] |

| Synonyms | 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol, 2,2'-Dihydroxy-5,5'-(9-fluorenylidene)dianiline[2][3] |

| Molecular Formula | C₂₅H₂₀N₂O₂[1][2][3] |

| Molecular Weight | 380.44 g/mol [1][2] |

| SMILES | OC1=CC=C(C2(C3=CC=C(O)C(N)=C3)C4=C(C5=C2C=CC=C5)C=CC=C4)C=C1N[2][4] |

Table 2: Physicochemical and Computed Data

| Property | Value | Source |

| Physical State | Solid, Crystal - Powder | TCI America |

| Color | White to Greyish yellow / Green to Brown | TCI America |

| Water Solubility | Insoluble | TCI America |

| Other Solvents | Slightly soluble in Acetone, DMF, THF | TCI America |

| Purity | ≥98% (HPLC) | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 92.5 Ų | PubChem[1], ChemScene[2] |

| logP (Computed) | 4.6 | PubChem[1] |

| Hydrogen Bond Donors | 4 | ChemScene[2] |

| Hydrogen Bond Acceptors | 4 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

Spectroscopic Data Overview

While publicly accessible, detailed spectra for this compound are limited, chemical suppliers indicate the availability of key spectroscopic data used for structural confirmation.[4]

Table 3: Expected Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (fluorene and phenyl rings), amine (-NH₂) protons, and hydroxyl (-OH) protons. |

| ¹³C NMR | Distinct signals for quaternary carbons (C9 of fluorene), aromatic carbons, and carbons bearing amino and hydroxyl groups. |

| FT-IR | Characteristic peaks for O-H stretching (phenolic), N-H stretching (amine), C-H stretching (aromatic), and C=C stretching (aromatic). |

| Mass Spec (MS) | A molecular ion peak corresponding to the compound's molecular weight (approx. 380.15 m/z). |

Experimental Protocols

The following sections detail proposed methodologies for the synthesis of the title compound and its subsequent use in polymerization. These protocols are based on established chemical principles for analogous structures, as specific literature for this exact compound is sparse.

Proposed Synthesis of this compound

The synthesis can be approached via an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and 2-aminophenol. A general method is described in patents for related bisphenol fluorene compounds.[5][6] A more direct route is suggested by the process described in U.S. Patent 5,387,725, which facilitates the preparation of various fluorene derivatives, including the title compound.[7]

Protocol: Synthesis via Condensation Reaction

-

Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminophenol (2.2 molar equivalents) and a suitable solvent such as molten phenol or a high-boiling point ether.

-

Catalyst Addition: While stirring, add a strong acid catalyst. This can be gaseous hydrogen chloride, sulfuric acid, or an acidic ionic liquid.[5][8] A co-catalyst like β-mercaptopropionic acid may be added to enhance the reaction rate.[5]

-

Reactant Addition: Add 9-fluorenone (1.0 molar equivalent) to the mixture portion-wise to control the initial reaction exotherm.

-

Reaction Conditions: Heat the mixture to a temperature between 60-120 °C and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and precipitate the crude product by pouring it into a non-solvent like cold water.

-

Purification: Filter the crude solid and wash thoroughly with water. Further purification can be achieved by recrystallization from a solvent system such as acetonitrile, or a mixture of an aromatic hydrocarbon (e.g., toluene) and an alcohol (e.g., ethanol).[6]

-

Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and Mass Spectrometry.

Synthesis of Polybenzoxazole (PBO) from Monomer 20638-07-7

This monomer is a key raw material for producing polybenzoxazoles (PBOs), a class of thermally stable polymers with excellent mechanical properties. The synthesis typically involves a two-step process: initial polycondensation to form a poly(hydroxy amide) (PHA) precursor, followed by thermal cyclization.

Protocol: Two-Step PBO Synthesis

-

Poly(hydroxy amide) (PHA) Synthesis:

-

In a nitrogen-purged flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount (1.0 eq) of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in NMP.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

-

Precipitate the resulting PHA polymer by pouring the viscous solution into a non-solvent like methanol.

-

Filter, wash the polymer with methanol and water, and dry under vacuum at 80-100 °C.

-

-

Thermal Cyclization to PBO:

-

Cast a film of the dried PHA onto a glass substrate from a solution (e.g., in NMP).

-

Place the film in a high-temperature oven under a nitrogen atmosphere.

-

Heat the film in a staged manner, for example: hold at 150 °C for 30 min, 250 °C for 30 min, and finally at 300-350 °C for 1 hour to induce cyclodehydration, forming the final polybenzoxazole structure.[9]

-

Biological Activity Profile (Inferred)

Direct studies on the biological activity of CAS 20638-07-7 are not widely published. However, research on the closely related, un-substituted analog, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) , provides significant insight into its potential applications.

A recent study investigated BHPF for its antifungal and antibiofilm properties against fluconazole-resistant Candida albicans.[10] The findings highlight the potential of this structural class as novel therapeutic agents.

Table 4: Biological Activity of the Analog 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)

| Parameter | Result | Target Organism | Reference |

| Biofilm Inhibition | 97% inhibition at 10 µg/mL | Candida albicans | Faleye et al.[10] |

| Minimum Inhibitory Concentration (MIC) | 5 µg/mL | Candida albicans (planktonic) | Faleye et al.[10] |

| Mechanism of Action | Fungicidal; Inhibition of virulence factors (cell aggregation, hyphal formation) | Candida albicans | Faleye et al.[10] |

These results suggest that this compound should be considered a candidate for similar antifungal screening. The addition of amino groups may modulate its activity, solubility, and interaction with biological targets.

Proposed Experimental Protocol for Antifungal Screening

The following protocol is adapted from the methodology used to evaluate the analog, BHPF.[10]

-

MIC Determination (Broth Microdilution):

-

Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

-

Inoculate each well with a standardized suspension of C. albicans cells.

-

Incubate the plate at 37 °C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a no-drug control.

-

-

Biofilm Inhibition Assay:

-

Dispense the standardized C. albicans suspension into the wells of a 96-well plate containing serial dilutions of the test compound.

-

Incubate the plate at 37 °C for 24 hours to allow biofilm formation.

-

After incubation, wash the wells to remove planktonic cells.

-

Quantify the remaining biofilm using a crystal violet (CV) staining assay or an XTT reduction assay, measuring absorbance with a plate reader.

-

Calculate the percentage of biofilm inhibition relative to the no-drug control.

-

Safety and Handling

According to supplier safety data, this compound is classified as causing skin and serious eye irritation.[1][3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Measures: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols.[3]

This technical guide serves as a foundational resource for researchers working with CAS 20638-07-7. While key data has been compiled, further experimental validation, particularly for spectroscopic characterization and biological activity, is strongly recommended.

References

- 1. This compound | C25H20N2O2 | CID 22140377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. This compound(20638-07-7) 1H NMR spectrum [chemicalbook.com]

- 5. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]

- 6. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6291635B1 - Fluorine-containing polybenzoxazole - Google Patents [patents.google.com]

- 10. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol, a complex organic molecule with applications in polymer science and materials research. This document outlines the expected spectral characteristics based on its chemical structure, provides standardized experimental protocols for its analysis, and includes a plausible synthetic pathway.

Chemical Identity:

-

Systematic Name: 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol

-

Synonym: 9,9-bis(3-amino-4-hydroxyphenyl)fluorene

-

CAS Number: 20638-07-7

-

Molecular Weight: 380.44 g/mol [2]

Predicted Spectral Data Summary

While direct access to raw spectral data is often restricted to specialized databases, spectral libraries such as ChemicalBook confirm the existence of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry data for 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol (CAS 20638-07-7).[3][4][5] The following tables summarize the expected spectral characteristics based on the molecule's functional groups and structure. These are illustrative and should be confirmed by empirical data.

Table 1: Expected FT-IR Spectral Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3400 - 3200 | O-H Stretch | Phenol (-OH) |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Aromatic C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-N Stretch | Aromatic Amine |

| 1260 - 1180 | C-O Stretch | Phenol |

Table 2: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration (Approx.) | Proton Assignment |

| 9.0 - 10.0 | Singlet | 2H | Phenolic -OH |

| 7.8 - 7.2 | Multiplet | 8H | Aromatic protons on the fluorene moiety |

| 7.0 - 6.5 | Multiplet | 6H | Aromatic protons on the aminophenol rings |

| 4.5 - 5.5 | Singlet | 4H | Amino -NH₂ protons |

Table 3: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 150 - 140 | Aromatic C-O | Carbon attached to the hydroxyl group |

| 145 - 135 | Aromatic C-N | Carbon attached to the amino group |

| 140 - 120 | Aromatic C-C, C-H | Carbons of the fluorene and phenol rings |

| 65 - 60 | Quaternary Carbon (C9) | Central sp³ carbon of the fluorene moiety |

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion Type | Notes |

| 380.15 | [M]⁺ (Molecular Ion) | Corresponds to the exact mass of the molecule. |

| Varies | Fragment Ions | Complex fragmentation pattern expected. |

Experimental Protocols

The following are detailed, standard methodologies for the spectral analysis of 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A FT-IR spectrometer is used, typically scanning over a range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the spectrometer and the sample spectrum is acquired.

-

Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the final infrared spectrum of the compound. Peak positions and intensities are then analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

-

Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition: The sample solution is introduced into the ion source. The mass spectrometer is set to scan over a relevant m/z range (e.g., 100-500).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Synthesis Pathway

A plausible synthesis for 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol involves the condensation of 9-fluorenone with 2-aminophenol. This reaction is typically acid-catalyzed.

Caption: Plausible synthesis of the target compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a synthesized organic compound like 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol.

Caption: General workflow for spectral characterization.

References

An In-depth Technical Guide to the Solubility of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF). Due to the current absence of publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound (BAHPF)

This compound, also known by its acronym BAHPF, is a complex organic molecule with a rigid, cardo-type fluorene backbone. This structure is appended with two aminophenol groups, which impart significant polarity and hydrogen bonding capabilities to the molecule. BAHPF is a crucial monomer in the synthesis of high-performance polymers, such as polyimides and polybenzoxazoles, which are valued for their exceptional thermal stability, mechanical strength, and optical properties. The solubility of BAHPF in various organic solvents is a critical parameter for its polymerization, processing, and application in advanced materials and pharmaceutical development.

Qualitative Solubility of BAHPF

Below is a summary of the observed and expected solubility of BAHPF in a range of common organic solvents.

| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility | Rationale |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | Soluble | The strong dipole moment and ability to accept hydrogen bonds make NMP an excellent solvent for polar molecules like BAHPF. It is a common solvent for polyimide synthesis from fluorene-based monomers. |

| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Soluble | Similar to NMP, DMAc is a highly polar aprotic solvent capable of dissolving a wide range of polymers and monomers, including those with fluorene structures. | |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Soluble | DMF is another effective polar aprotic solvent for dissolving BAHPF and related compounds, as indicated by its frequent use in the synthesis and characterization of polyamides and polyimides containing fluorene moieties. | |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | With its high polarity and hydrogen bond accepting capability, DMSO is expected to be a good solvent for BAHPF. | |

| Polar Protic | Water | 7732-18-5 | Insoluble | The large, nonpolar fluorene core of BAHPF dominates its interaction with water, a highly polar protic solvent. The hydrophobic nature of the backbone prevents dissolution despite the presence of polar functional groups.[1][2] |

| Ethanol | 64-17-5 | Sparingly Soluble | While the hydroxyl group of ethanol can interact with the polar groups of BAHPF, the relatively lower polarity of ethanol compared to water and the large nonpolar structure of BAHPF limit its solubility. | |

| Less Polar/Nonpolar | Acetone | 67-64-1 | Soluble | Acetone has a moderate polarity and can solvate both the polar and nonpolar regions of BAHPF to some extent, leading to solubility. |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble | THF is a moderately polar ether that can effectively solvate large organic molecules. Its ability to dissolve related fluorene-containing polymers suggests it would also be a suitable solvent for BAHPF. | |

| Toluene | 108-88-3 | Insoluble | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar amino and hydroxyl groups of BAHPF, leading to poor solubility. | |

| Hexane | 110-54-3 | Insoluble | Hexane is a nonpolar aliphatic solvent and is not capable of overcoming the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) present in solid BAHPF. |

Experimental Protocol: Determination of Quantitative Solubility via the Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data for BAHPF, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol outlines the necessary steps for its implementation.

3.1. Principle

An excess amount of the solid compound (BAHPF) is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

3.2. Materials and Equipment

-

This compound (BAHPF), high purity

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.3. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of BAHPF and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid BAHPF to a series of vials (in triplicate for each solvent). An amount that ensures a visible excess of solid after equilibration is sufficient.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Analytical Measurement:

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

-

Record the peak areas or heights corresponding to BAHPF for all injections.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area/height of the standard solutions against their known concentrations.

-

Determine the concentration of BAHPF in the diluted sample solutions using the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of BAHPF in the specific solvent at the tested temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of BAHPF.

Relationship Between BAHPF Structure and Solvent Polarity

Caption: Influence of BAHPF's structure on its solubility in different solvent types.

References

A Technical Guide to the Thermal Stability of Fluorene-Based Diamine Monomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of fluorene-based diamine monomers, which are critical building blocks in the synthesis of high-performance polymers such as polyimides. The inherent rigidity and aromatic nature of the fluorene moiety contribute to the exceptional thermal properties of the resulting polymers, making a thorough understanding of the monomers' thermal behavior essential for material design and application.

Core Concepts in Thermal Stability

The thermal stability of a fluorene-based diamine monomer is a measure of its resistance to decomposition or chemical change as a function of temperature. Two primary analytical techniques are employed to evaluate this property:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. TGA provides crucial information about the decomposition temperature (Td), which is the temperature at which the monomer begins to lose mass due to degradation. Key parameters derived from TGA include the onset decomposition temperature and the temperature at which 5% or 10% weight loss occurs (T5d and T10d).

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the melting point (Tm) and glass transition temperature (Tg) of the monomers. The melting point is a critical indicator of the purity and the crystalline nature of the monomer, while the glass transition temperature is relevant for amorphous or semi-crystalline materials.

The molecular structure of fluorene-based diamine monomers significantly influences their thermal stability. The rigid, cardo structure of the fluorene unit restricts segmental motion, which generally leads to higher thermal stability. Furthermore, the introduction of various substituent groups on the fluorene backbone or the aminophenyl rings can be used to fine-tune the thermal properties of the monomers and the resulting polymers.

Quantitative Thermal Analysis Data

The following table summarizes the available quantitative data on the thermal properties of various fluorene-based diamine monomers.

| Monomer Name | Structure | Melting Point (Tm) (°C) | Decomposition Temp. (Td) (°C) (Technique, Details) | Reference |

| 9,9-bis(4-aminophenyl)fluorene (BAPF) | 237 - 239 | >300 (TGA, onset) | [1][2] | |

| 2,7-Diaminofluorene | 160 - 162 | Not specified | [3] | |

| 2,2'-Diamino-9,9'-spirobifluorene | Not specified | Polymer Td10% > 570 (TGA) | [4] |

Note: Data for a wider range of substituted fluorene-based diamine monomers is currently limited in publicly available literature. The thermal stability of the resulting polymers is more commonly reported.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following protocols are based on ASTM standards and common practices for the analysis of aromatic amines.[5][6][7]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition temperature of fluorene-based diamine monomers.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Ensure the monomer sample is a fine, homogeneous powder to promote uniform heat transfer.[6]

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina is recommended).

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature of 30-40 °C.

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min. A common heating rate for such analyses is 10-20 K/min.[8]

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

Determine the onset decomposition temperature (Td) from the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Determine the temperatures for 5% and 10% weight loss (T5d and T10d).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of fluorene-based diamine monomers.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered monomer into a clean, tared DSC pan (aluminum is commonly used).

-

Hermetically seal the pan to prevent sublimation or reaction with the atmosphere.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the melting point.

-

Cool the sample at the same rate to below the glass transition temperature (if applicable).

-

Perform a second heating scan at the same rate to observe the glass transition and melting of the thermally conditioned sample.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point (Tm) as the peak temperature of the melting endotherm.

-

Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve during the second heating scan.

-

Visualizing Relationships and Workflows

Structure-Property Relationship

The thermal stability of fluorene-based diamine monomers is intrinsically linked to their molecular structure. The bulky, rigid fluorene core restricts bond rotation and increases the energy required for decomposition. The nature and position of substituent groups on the fluorene ring or the aniline moieties can further influence thermal properties. For instance, electron-withdrawing groups can sometimes enhance thermal stability, while bulky side groups may hinder intermolecular packing and slightly lower the decomposition temperature.

Caption: Influence of monomer structure on thermal properties.

Experimental Workflow for Thermal Analysis

The systematic evaluation of the thermal stability of a novel fluorene-based diamine monomer follows a logical workflow, beginning with sample preparation and proceeding through TGA and DSC analysis to data interpretation.

Caption: Workflow for thermal characterization.

Conclusion

The thermal stability of fluorene-based diamine monomers is a cornerstone of their utility in creating high-performance polymers. The rigid fluorene backbone imparts excellent thermal resistance, a property that can be further tailored through chemical modification. A comprehensive understanding of their thermal behavior, obtained through standardized TGA and DSC analysis, is paramount for researchers and scientists in the fields of materials science and drug development to design and synthesize materials with desired performance characteristics for demanding applications. Further research is warranted to expand the database of thermal properties for a wider array of substituted fluorene-based diamine monomers to facilitate more precise structure-property relationship modeling.

References

- 1. ossila.com [ossila.com]

- 2. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 [chemicalbook.com]

- 3. 2,7-二氨基芴 >97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. store.astm.org [store.astm.org]

- 6. Thermogravimetric Analysis Testing | ioKinetic [iokinetic.com]

- 7. fauske.com [fauske.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene. The information is intended for researchers, scientists, and professionals involved in drug development and polymer chemistry.

Molecular Structure and Identification

This compound, a derivative of fluorene, is characterized by a central fluorene core with two 3-amino-4-hydroxyphenyl groups attached at the C9 position. This rigid, cardo-type structure imparts unique thermal and chemical stability to polymers derived from it.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol, 2,2'-Dihydroxy-5,5'-(9-fluorenylidene)dianiline[1] |

| CAS Number | 20638-07-7[2] |

| Molecular Formula | C₂₅H₂₀N₂O₂[2] |

| Molecular Weight | 380.44 g/mol [3] |

| IUPAC Name | 2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol[2] |

| InChI | InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2[2] |

| InChIKey | NLGOBIIKXFNGQR-UHFFFAOYSA-N[4] |

| SMILES | Nc1cc(ccc1O)C2(c3cccc4c3-c3c2cccc3)c5cc(N)c(O)cc5 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in polymer synthesis and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to green to brown powder/crystal[1] |

| Boiling Point (Predicted) | 596.7 ± 50.0 °C at 760 mmHg |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ |

| pKa (Predicted) | 9.41 ± 0.35 |

| Water Solubility | Insoluble |

| Solubility in Organic Solvents | Soluble in Acetone, Dimethylformamide, Tetrahydrofuran |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | A proton NMR spectrum is available, though detailed peak assignments are not fully elucidated in the public domain. The spectrum would be expected to show characteristic signals for the aromatic protons on the fluorene and substituted phenyl rings, as well as signals for the amine and hydroxyl protons. |

| FTIR | An infrared spectrum is available which would display characteristic absorption bands for the O-H (hydroxyl) and N-H (amino) stretching vibrations, as well as C-H and C=C stretching vibrations of the aromatic rings. |

| Mass Spectrometry (Predicted) | Predicted collision cross-section (CCS) values (Ų) for various adducts have been calculated: [M+H]⁺: 190.8, [M+Na]⁺: 200.3, [M-H]⁻: 200.2.[5] The monoisotopic mass is 380.15247 Da.[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the acid-catalyzed condensation of 9-fluorenone with 2-aminophenol. The following is a generalized experimental protocol based on the synthesis of similar fluorene-based bisphenols.[6]

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Materials:

-

9-Fluorenone

-

2-Aminophenol

-

Acid catalyst (e.g., concentrated sulfuric acid or anhydrous HCl gas)

-

Co-catalyst (e.g., 3-mercaptopropionic acid)

-

Solvent (e.g., toluene)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

To a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, add 9-fluorenone, a molar excess of 2-aminophenol, and toluene.

-

With stirring, slowly add the acid catalyst and the co-catalyst to the mixture.

-

Heat the reaction mixture to a temperature between 110-140°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[6]

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the crude product.

-

Filter the crude product and wash with deionized water to remove residual acid and unreacted 2-aminophenol.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Dry the purified product under vacuum.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer.

-

¹³C NMR: Acquire the carbon spectrum of the dissolved sample to confirm the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Record the FTIR spectrum of the solid sample using a KBr pellet or as a thin film.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a suitable ionization technique, such as electrospray ionization (ESI), to confirm the molecular weight.

Applications

This compound is a valuable monomer in the synthesis of high-performance polymers. Its rigid and bulky fluorene group enhances the thermal stability, glass transition temperature, and solubility of the resulting polymers.

-

Polyimides: The diamine functionality allows for its use in the synthesis of polyimides, which are known for their excellent thermal and chemical resistance, making them suitable for applications in the aerospace and electronics industries.

-

Polybenzoxazoles (PBOs): The presence of both amino and hydroxyl groups in an ortho position makes it an ideal monomer for the synthesis of PBOs, a class of high-performance polymers with exceptional thermal and mechanical properties.[1]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on the closely related compound, 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), provides insights into its potential biological effects. It is important to note that the presence of the amino groups may alter the biological activity of the title compound.

BHPF has been identified as an endocrine-disrupting chemical with anti-estrogenic properties. It acts as an antagonist to the estrogen receptor, which can lead to various physiological effects.

Potential Anti-Estrogenic Signaling Pathway

Caption: Potential anti-estrogenic mechanism of action.

Studies on BHPF have also indicated its potential to induce cytotoxicity and affect various cellular processes.

Potential Cellular Stress and Cytotoxicity Pathway

Caption: Potential pathway of cellular toxicity.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific or medical advice. The biological activities described are based on studies of a related compound and may not be representative of this compound. Further research is needed to fully elucidate its toxicological profile.

References

- 1. This compound | 20638-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | C25H20N2O2 | CID 22140377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 20638-07-7 [m.chemicalbook.com]

- 4. This compound(20638-07-7) 1H NMR spectrum [chemicalbook.com]

- 5. PubChemLite - this compound (C25H20N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]

Unveiling the Health and Safety Profile of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information regarding the health and safety of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (CAS No. 20638-07-7). A comprehensive toxicological evaluation of this specific compound has not been identified in the public domain. Therefore, this guide highlights significant data gaps and should be used with caution. All handling and experimental procedures should be conducted under the assumption that the compound is potentially hazardous.

Executive Summary

This compound is a chemical intermediate with limited publicly available health and safety data. The primary identified hazards, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are skin irritation and serious eye irritation. There is a notable absence of quantitative toxicological data, including acute toxicity (e.g., LD50), carcinogenicity, mutagenicity, and reproductive toxicity. This guide presents the available data, outlines general experimental protocols for the identified hazards, and visually represents the current state of knowledge to inform safe handling and future research directions.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. These properties are essential for understanding the substance's behavior and for developing appropriate safety protocols.

| Property | Value | Reference |

| CAS Number | 20638-07-7 | [1][2] |

| Molecular Formula | C25H20N2O2 | [1][2] |

| Molecular Weight | 380.44 g/mol | [1] |

| Appearance | White to green to brown powder/crystal | |

| Synonyms | 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol, 2,2'-Dihydroxy-5,5'-(9-fluorenylidene)dianiline | [3] |

Toxicological Data

The available toxicological information for this compound is limited to its GHS hazard classification. No quantitative data from specific toxicological studies were found.

| Toxicological Endpoint | GHS Hazard Classification | Data Availability |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Not Available |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | [1][2] |

| Respiratory or Skin Sensitization | No data available | Not Available |

| Germ Cell Mutagenicity | No data available | Not Available |

| Carcinogenicity | No data available | Not Available |

| Reproductive Toxicity | No data available | Not Available |

| Specific Target Organ Toxicity (Single Exposure) | No data available | Not Available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Not Available |

| Aspiration Hazard | No data available | Not Available |

Hazard Identification and Precautionary Measures

Based on the GHS classification, the primary hazards are skin and eye irritation. The following precautionary statements are advised:

| Hazard Statement | Precautionary Statements |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

Experimental Protocols for Identified Hazards

While no specific experimental studies for this compound were found, this section outlines the principles of standard methodologies for assessing the identified hazards, as per the Organisation for Economic Co-operation and Development (OECD) guidelines.

In Vitro Skin Irritation Testing (Based on OECD TG 439)

This test method uses a reconstituted human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[4]

-

Principle: The test chemical is applied topically to the RhE model, which mimics the upper layers of human skin.[4] The potential for skin irritation is determined by measuring cell viability after a defined exposure and post-incubation period.[5][6]

-

Methodology:

-

Test System: A three-dimensional RhE model consisting of non-transformed human-derived epidermal keratinocytes.[4]

-

Procedure: A small amount of the test chemical is applied to the surface of the RhE tissue. Following an exposure period (e.g., 15-60 minutes), the chemical is removed by rinsing. The tissue is then incubated for a post-exposure period (e.g., 42 hours).[5][7]

-

Viability Assessment: Cell viability is typically measured using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is quantified spectrophotometrically.[5][7]

-

Classification: A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to negative controls.[5][6]

-

In Vitro Eye Irritation Testing (General Principles from various OECD TGs)

Several in vitro and ex vivo methods are available to assess eye irritation potential, aiming to replace or reduce the use of in vivo animal testing (OECD TG 405).[8][9] These methods model different aspects of eye irritation, such as corneal opacity and cell damage.

-

Principle: These tests use isolated animal corneas (e.g., Bovine Corneal Opacity and Permeability test, OECD TG 437) or reconstructed human cornea-like epithelium (RhCE) models (OECD TG 492) to predict eye irritation or serious eye damage.[10][11]

-

Methodology (Example using RhCE model):

-

Test System: A multi-layered epithelium of human-derived corneal epithelial cells.[11]

-

Procedure: The test chemical is applied to the surface of the RhCE tissue for a defined exposure time.

-

Endpoint Measurement: Cell viability is a common endpoint, measured by assays like MTT.[11] The level of cell viability reduction correlates with the degree of irritation.

-

Classification: The substance is classified based on the extent of cell viability reduction after exposure, according to predefined thresholds that distinguish between non-irritants, irritants, and substances causing serious eye damage.[11]

-

Visualizations

The following diagrams illustrate the known hazard information and the current data landscape for this compound.

Caption: Identified GHS hazards for this compound.

Caption: Data availability for this compound.

Conclusion and Recommendations

The current health and safety profile of this compound is incomplete, with the only established hazards being skin and serious eye irritation. The absence of data on other critical toxicological endpoints necessitates a precautionary approach to its handling. For researchers, scientists, and drug development professionals, it is imperative to use appropriate personal protective equipment, including gloves and eye protection, and to handle the substance in well-ventilated areas.

Further research is critically needed to establish a comprehensive toxicological profile for this compound. This should include, at a minimum, studies on acute toxicity, mutagenicity, and local lymph node assays for sensitization. Until such data becomes available, all work with this compound should be guided by the principles of chemical safety and risk minimization.

References

- 1. This compound | C25H20N2O2 | CID 22140377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 20638-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 7. sterlab-store.com [sterlab-store.com]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. epa.gov [epa.gov]

- 11. thepsci.eu [thepsci.eu]

The Genesis of a Polymer Superclass: A Technical Guide to the Discovery and History of Cardo-Type Diamines

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of cardo-type diamines for researchers, scientists, and drug development professionals. The unique properties of these monomers, characterized by bulky, cyclic side groups perpendicular to the polymer backbone, have led to the development of high-performance polymers with exceptional thermal stability and solubility.

Introduction: The Concept of "Cardo" Polymers

The term "cardo," derived from the Latin word for "loop," was first proposed by the pioneering Soviet chemist V. V. Korshak and his colleagues.[1] This classification refers to polymers where a carbon atom in the main chain is also part of a cyclic side group.[2] This architectural feature imparts significant steric hindrance, which restricts the rotational motion of the polymer backbone and prevents dense chain packing.[2] The result is a class of materials with a unique combination of properties: high glass transition temperatures, indicative of excellent thermal stability, and enhanced solubility in organic solvents.[1][2]

A Historical Timeline of Discovery and Development

The intellectual precursors to cardo polymers can be traced back to the 1930s with the use of phenolphthalein, a well-known cardo bisphenol, in the synthesis of polyesters. However, the systematic study and classification of cardo polymers began in the mid-20th century, with significant contributions from the Russian school of polymer chemistry.

Key Milestones:

-

1960s: V. V. Korshak and his team begin extensive research into polymers containing bulky cyclic side groups, leading to the formal definition of "cardo polymers."[1]

-

Late 1960s-1970s: Synthesis and characterization of a wide range of cardo polymers, including polyarylates, polyamides, and polyimides, based on various cardo monomers like those derived from fluorene and phthalide.

-

1990s-Present: Renewed interest in cardo polymers for advanced applications, particularly in gas separation membranes, driven by their high free volume. Development of new cardo diamines incorporating adamantane, cyclopentane, and other bulky groups to fine-tune polymer properties.[3][4]

Synthesis of Key Cardo-Type Diamines: Experimental Protocols

The synthesis of cardo-type diamines is a critical step in the production of high-performance cardo polymers. The general strategy involves the introduction of two amino functionalities onto a bulky, cyclic core. Below are detailed experimental protocols for the synthesis of three prominent classes of cardo diamines.

Fluorene-Based Diamines: 9,9-bis(4-aminophenyl)fluorene

Fluorene-based diamines are among the most widely studied and utilized cardo monomers. Their rigid, planar structure contributes to the exceptional thermal stability of the resulting polymers.

Experimental Protocol:

The synthesis of 9,9-bis(4-aminophenyl)fluorene is typically achieved through the condensation of 9-fluorenone with an excess of aniline in the presence of an acid catalyst, such as aniline hydrochloride.

-

Reaction: A mixture of 9-fluorenone, aniline hydrochloride, sodium bisulfite, aniline, and toluene is heated under reflux with a water separator.

-

Temperature Profile: The reaction is initially maintained at 120-130°C and then slowly increased to 145-150°C.

-

Work-up: After cooling, the reaction mixture is neutralized, and the crude product is isolated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as xylene, followed by a decolorization step using activated charcoal in an acidic aqueous solution. The final product is obtained by neutralization with ammonia.

Cyclopentyl-Based Diamines: 4,4'-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA)

Cyclopentyl-based cardo diamines offer a more flexible alternative to the rigid fluorene core, leading to polymers with improved processability.

Experimental Protocol:

The synthesis of CPDA is a multi-step process starting from the corresponding bisphenol.[3]

-

Synthesis of the Dinitro Intermediate (CPDN): 1,1-bis(4-hydroxyphenyl)cyclopentane (bisphenol CP) is reacted with 1-fluoro-4-nitrobenzene in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at 60°C. The product, 4,4'-(cyclopentane-1,1-diyl)bis((4-nitrophenoxy)benzene) (CPDN), is isolated by precipitation in ethanol and recrystallized.[3]

-

Reduction to the Diamine (CPDA): The dinitro compound (CPDN) is reduced to the corresponding diamine (CPDA) using a reducing agent like hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst in ethanol. The reaction is typically carried out at reflux. The catalyst is removed by filtration, and the product is isolated by recrystallization from ethanol.[3]

Adamantane-Based Diamines: 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane

The bulky, three-dimensional structure of adamantane imparts exceptional thermal and mechanical properties to polymers.

Experimental Protocol:

The synthesis of adamantane-based dietheramines follows a similar pathway to the cyclopentyl-based analogue, starting from 2,2-bis(4-hydroxyphenyl)adamantane.[5]

-

Synthesis of the Dinitro Intermediate: 2,2-bis(4-hydroxyphenyl)adamantane is reacted with a nitro-activated fluorobenzene in the presence of a base in a polar aprotic solvent.

-

Reduction to the Diamine: The resulting dinitro compound is then reduced to the diamine using standard reduction methods, such as catalytic hydrogenation or chemical reduction with hydrazine and a catalyst.[5]

Quantitative Data on Cardo Polymer Properties

The incorporation of cardo-type diamines into polymer backbones has a profound impact on their physical properties. The following tables summarize key quantitative data for polyimides derived from different cardo diamines.

Table 1: Thermal Properties of Cardo Polyimides

| Cardo Diamine | Dianhydride | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C, N2) |

| 9,9-bis(4-aminophenyl)fluorene | Various | 289 - 313 | 484 - 524 |

| CPDA | PMDA | 313 | 551 |

| CPDA | BPDA | 271 | 542 |

| CPDA | 6FDA | 245 | 535 |

| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Various | 230 - 269 | >450 |

Table 2: Solubility of Cardo Polyimides

| Cardo Diamine | Dianhydride | NMP | DMAc | THF | Chloroform |

| 9,9-bis(4-aminophenyl)fluorene | Various | Soluble | Soluble | Partially Soluble | Insoluble |

| CPDA | PMDA | Soluble | Soluble | Insoluble | Insoluble |

| CPDA | BPDA | Soluble | Soluble | Insoluble | Insoluble |

| CPDA | 6FDA | Soluble | Soluble | Soluble | Soluble |

| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Various | Soluble | Soluble | Partially Soluble | Insoluble |

Visualization of Synthesis and Logical Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Caption: General experimental workflow for the synthesis of cardo-type diamines.

Caption: Logical relationship between cardo structure and polymer properties.

Applications and Future Outlook

The primary application of cardo-type diamines has been in the field of materials science, particularly for the creation of high-performance polymers for gas separation membranes, advanced composites, and electronics.[6] Their unique free volume characteristics make them ideal candidates for selective gas transport.

While the direct application of cardo-type diamines in drug development is not as extensively documented, the underlying principle of using rigid, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry.[7] The fluorene moiety, a common cardo structure, is found in various pharmacologically active compounds.[8][9] The well-defined three-dimensional structures of cardo diamines could offer novel scaffolds for the design of ligands with high target specificity and reduced entropic penalties upon binding. Further exploration of adamantane-based and other cardo diamines as building blocks for bioactive molecules represents a promising, albeit less explored, frontier.[10]

Conclusion

From their conceptualization by V. V. Korshak to their modern applications in advanced materials, cardo-type diamines have established a significant niche in polymer chemistry. Their unique structure, characterized by bulky pendant rings, provides a powerful tool for designing polymers with a desirable combination of high thermal stability and excellent solubility. While their primary impact has been in materials science, the foundational principles of their design hold potential for broader applications, including the development of novel therapeutic agents. Continued research into new cardo structures and their polymerization will undoubtedly lead to further innovations in both of these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardo polymer - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of cardo-polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 6. Pillared Carbon Membranes Derived from Cardo Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. research.rug.nl [research.rug.nl]

- 9. research.rug.nl [research.rug.nl]

- 10. mdpi.com [mdpi.com]

The Role of the Fluorene Group in Polymer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene moiety, a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring, has emerged as a cornerstone in the design of advanced functional polymers. Its rigid, planar, and highly conjugated structure imparts a unique combination of properties that are highly sought after in materials science, particularly for optoelectronic applications. This technical guide provides an in-depth analysis of the pivotal role the fluorene group plays in dictating the thermal, optical, electronic, and mechanical properties of polymers. We will explore the structure-property relationships, present key quantitative data, detail common experimental protocols for synthesis and characterization, and visualize the logical connections between molecular design and material performance.

Core Influence of the Fluorene Moiety on Polymer Properties

The incorporation of the fluorene unit into a polymer backbone fundamentally influences the material's characteristics in several key ways:

-

High Thermal Stability: The rigid biphenyl-like structure of fluorene contributes to a high glass transition temperature (Tg) and excellent thermal and oxidative stability. This robustness is critical for the longevity and reliability of devices operating at elevated temperatures.[1]

-

Exceptional Optical Properties: Polyfluorenes are renowned for their high photoluminescence quantum efficiency (PLQE), making them efficient light emitters.[1] They typically exhibit strong blue fluorescence, which can be systematically tuned across the entire visible spectrum by copolymerizing fluorene with other monomers that have lower band gaps.[1] This color tunability is a key advantage in the development of full-color displays.

-

Facile Functionalization at the C9 Position: The methylene bridge (C9 position) of the fluorene unit is a unique site for chemical modification. Attaching flexible alkyl or other functional side chains at this position is a crucial strategy to enhance solubility and processability without significantly disrupting the π-conjugation along the polymer backbone.[2] These side chains also play a vital role in controlling the polymer's morphology and preventing the formation of aggregates or excimers, which can otherwise lead to undesirable changes in the emission color and reduced device efficiency.

-

Good Charge Carrier Mobility: The planar and conjugated nature of the fluorene unit facilitates efficient intramolecular and intermolecular charge transport, a critical property for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Quantitative Data on Fluorene-Based Polymer Properties

To illustrate the impact of the fluorene group, the following tables summarize key quantitative data for representative fluorene-based polymers.

Table 1: Thermal Properties of Selected Fluorene-Based Polymers

| Polymer Name | Abbreviation | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% loss) (°C) | Melting Temp. (Tm) (°C) |

| Poly(9,9-dioctylfluorene) | PFO | 72 - 113 | ~424 | ~150 - 157 |

| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | F8BT | Not clearly defined | >400 | - |

| Poly(ether imide)s with fluorenylidene | - | 238 - 306 | >540 | - |

Data sourced from multiple references, specific values can vary with molecular weight and synthesis method.[3][4][5]

Table 2: Optical Properties of Selected Fluorene-Based Polymers

| Polymer Name | Abbreviation | Absorption Max (λabs, film) (nm) | Emission Max (λem, film) (nm) | Photoluminescence Quantum Yield (PLQY, film) |

| Poly(9,9-dioctylfluorene) | PFO | 380 - 394 | 420 - 452 | ~55% - 69% |

| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | F8BT | ~454 - 462 | ~534 | 60% - 80% |

Optical properties are highly dependent on the polymer's conformation (e.g., glassy vs. β-phase) and film thickness.[3][4][6][7][8]

Table 3: Electronic Properties of Selected Fluorene-Based Polymers

| Polymer Name | Abbreviation | HOMO Level (eV) | LUMO Level (eV) | Band Gap (Eg, optical) (eV) |

| Poly(9,9-dioctylfluorene) | PFO | ~ -5.8 | ~ -2.12 | ~2.95 |

| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | F8BT | ~ -5.9 | ~ -3.3 | ~2.50 |

| Poly(9-borafluorene) Homopolymer | P9BF | - | ~ -3.9 | 2.28 |

HOMO/LUMO levels are typically estimated from cyclic voltammetry and can vary based on experimental conditions and reference standards.[6][9][10]

Visualizing Structure-Property Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes discussed in this guide.

Caption: Structure-property relationships in fluorene-based polymers.

Caption: General experimental workflow for fluorene-based polymers.

Detailed Methodologies for Key Experiments

The synthesis and characterization of fluorene-based polymers involve a suite of standard techniques in polymer chemistry and materials science. Below are detailed protocols for the most critical experiments.

Synthesis via Suzuki Coupling Polymerization

The Suzuki coupling reaction is a robust and widely used method for synthesizing polyfluorenes and their copolymers.[11][12][13]

-

Materials & Reagents:

-

Fluorene-based diboronic acid or ester monomer.

-

Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene or 4,7-dibromo-2,1,3-benzothiadiazole).

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄).

-

Base (e.g., aqueous K₂CO₃ or Na₂CO₃ solution).

-

Solvent system (e.g., Toluene or THF and water).

-

Phase transfer catalyst (optional, e.g., Aliquat 336).

-

-

Protocol:

-